molecular formula C5H8BrFN4 B15255889 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15255889
M. Wt: 223.05 g/mol
InChI Key: DKXYSQTYDJUOKY-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-1,2,4-triazole and 3-fluoropropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature and time are optimized to achieve the desired product yield.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate are employed to deprotonate the starting materials and promote the formation of the desired compound.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Scientific Research Applications

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.

    Agriculture: The compound is employed in the development of agrochemicals, such as herbicides and fungicides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1H-1,2,4-Triazole: The parent compound, which lacks the bromine and fluoropropyl groups, has different chemical properties and applications.

    5-Bromo-1H-1,2,4-triazole: This compound, without the fluoropropyl group, has distinct reactivity and uses.

    1-(3-Fluoropropyl)-1H-1,2,4-triazole: The absence of the bromine atom in this compound results in different chemical behavior and applications.

The unique combination of the bromine and fluoropropyl groups in this compound imparts specific properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C5H8BrFN4

Molecular Weight

223.05 g/mol

IUPAC Name

5-bromo-1-(3-fluoropropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8BrFN4/c6-4-9-5(8)10-11(4)3-1-2-7/h1-3H2,(H2,8,10)

InChI Key

DKXYSQTYDJUOKY-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)N)Br)CF

Origin of Product

United States

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